Regioisomeric Differentiation: 2-Amidoxime vs. 3-Amidoxime — XlogP, TPSA, and Hydrogen-Bond Profile
The 2-amidoxime regioisomer (target compound) and the 3-amidoxime isomer (CAS 95649-37-9) share identical molecular formula (C9H9N3O) and molecular weight (175.19 g/mol), yet exhibit measurably divergent physicochemical properties. The target compound has an XlogP of 1.9 and a TPSA of 74.4 Ų with 3 HBD / 2 HBA , while the 3-amidoxime isomer has a LogP of 1.05, a TPSA of 72 Ų, and a distinct HBD/HBA count of 4/3 [1]. The 1.9-fold higher XlogP indicates greater lipophilicity for the 2-substituted isomer, predicting superior membrane permeability while the TPSA values remain within the drug-like range (<140 Ų) for both [1]. The differential HBD/HBA profile (3/2 vs. 4/3) translates to distinct hydrogen-bonding geometries when engaging enzyme active sites [2].
| Evidence Dimension | Calculated partition coefficient (XlogP/LogP) |
|---|---|
| Target Compound Data | XlogP = 1.9 |
| Comparator Or Baseline | 3-amidoxime isomer (CAS 95649-37-9): LogP = 1.05 |
| Quantified Difference | ΔLogP ≈ 0.85 (target is ~1.8-fold more lipophilic) |
| Conditions | In silico calculation; target data from Chem960 (atom-additive XlogP method); comparator data from Chem-Space |
Why This Matters
A 0.85 log unit difference in XlogP is pharmacokinetically meaningful — it predicts approximately 7-fold higher octanol/water partitioning for the 2-isomer, which directly impacts membrane permeability, oral absorption potential, and tissue distribution in in vivo studies, making the 2-amidoxime the preferred scaffold when CNS penetration or cellular uptake is desired.
- [1] Chem-Space. N-hydroxy-1H-indole-3-carboximidamide (CAS 95649-37-9) — Physicochemical Properties (LogP, TPSA, HBD, HBA). Chem-Space.com, accessed 2026. View Source
- [2] Liu, X., Zhang, Y., Duan, H., Luo, Q., Liu, W., Liang, L., Wan, H., Chang, S., Hu, J., Shi, H. Inhibition Mechanism of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 2020, 6, 164. View Source
